4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a dithioether compound under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, or the dithioether group to thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride can produce amines .
Scientific Research Applications
4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is essential for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication . Additionally, the dithioether group may interact with thiol-containing proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 4-methyl-N-[2-[[(4-methylphenyl)sulfonyl]amino]ethyl]-N-[2-[[(4-methylphenyl)sulfonyl][2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]amino]ethyl]-
- 4-Methyl-N-{2-[2-(2-{[(4-methylphenyl)sulfonyl]amino}ethoxy)ethoxy]ethyl}benzenesulfonamide
- 4-Methyl-N-{2-[(E)-({2-[(Z)-(2-{[(4-methylphenyl)sulfonyl]amino}benzylidene)amino]ethyl}imino)methyl]phenyl}benzenesulfonamide
Uniqueness
4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide is unique due to the presence of both sulfonamide and dithioether groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Properties
CAS No. |
23516-74-7 |
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Molecular Formula |
C18H24N2O4S4 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]ethyldisulfanyl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O4S4/c1-15-3-7-17(8-4-15)27(21,22)19-11-13-25-26-14-12-20-28(23,24)18-9-5-16(2)6-10-18/h3-10,19-20H,11-14H2,1-2H3 |
InChI Key |
FZPRKJHNYWETLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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